Biochemical Potency vs. Cysmethynil
Icmt-IN-14 demonstrates a 96-fold improvement in biochemical IC50 compared to the first-generation inhibitor cysmethynil. Icmt-IN-14 inhibits ICMT with an IC50 of 0.025 μM [1], while cysmethynil exhibits an IC50 of 2.4 μM in comparable assays [2]. This substantial difference in potency is consistent with the structural evolution from the indole-based cysmethynil scaffold to the methylated tetrahydropyranyl core of Icmt-IN-14 [1].
| Evidence Dimension | Biochemical inhibition of ICMT |
|---|---|
| Target Compound Data | IC50 = 0.025 μM |
| Comparator Or Baseline | Cysmethynil, IC50 = 2.4 μM |
| Quantified Difference | 96-fold more potent |
| Conditions | In vitro biochemical assay |
Why This Matters
Higher potency reduces the concentration required to achieve target engagement, minimizing potential off-target effects and enabling more physiologically relevant experimental designs.
- [1] Judd WR, Slattum PM, Hoang KC, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011;54(14):5031-5047. View Source
- [2] Winter-Vann AM, Baron RA, Wong W, et al. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells. J Biol Chem. 2008;283(27):18678-18684. View Source
